molecular formula C14H20N4O2 B7547706 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea

1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea

Cat. No. B7547706
M. Wt: 276.33 g/mol
InChI Key: QRLSVJKGAGOPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea is a chemical compound that has been synthesized for scientific research purposes. It is commonly used in the field of medicinal chemistry to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.

Scientific Research Applications

1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea has a wide range of scientific research applications. It is commonly used as a tool compound to study the mechanism of action of various drugs that target protein kinases. It has been shown to inhibit the activity of several protein kinases, including Aurora A, Aurora B, and FLT3. It is also used in the development of new drugs for the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea involves the inhibition of protein kinases. Protein kinases are enzymes that play a key role in cell signaling and regulation. They are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of protein kinases, 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects and can modulate the immune system. Additionally, it has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea in lab experiments is that it is a highly specific inhibitor of protein kinases. This allows researchers to study the effects of inhibiting specific protein kinases on cellular processes. However, one limitation is that it may not be suitable for in vivo studies due to its low solubility and poor pharmacokinetic properties.

Future Directions

There are several future directions for research involving 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea. One direction is to develop new analogs of the compound with improved pharmacokinetic properties and better solubility. Another direction is to study the effects of the compound on other cellular processes, such as autophagy and DNA damage response. Additionally, the compound can be used in combination with other drugs to enhance their therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea is a useful tool compound for studying the mechanism of action of protein kinases and developing new drugs for the treatment of various diseases. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a promising compound for scientific research.

Synthesis Methods

The synthesis of 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea involves several steps. The starting material is 2-morpholin-4-ylpyridine, which is reacted with cyclopropyl isocyanate to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with a base such as potassium carbonate. The overall yield of the synthesis process is around 50%.

properties

IUPAC Name

1-cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(17-12-3-4-12)16-10-11-2-1-5-15-13(11)18-6-8-20-9-7-18/h1-2,5,12H,3-4,6-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLSVJKGAGOPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea

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